Sialin

Description

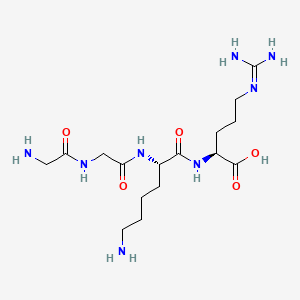

Properties

CAS No. |

70921-63-0 |

|---|---|

Molecular Formula |

C16H32N8O5 |

Molecular Weight |

416.48 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C16H32N8O5/c17-6-2-1-4-10(23-13(26)9-22-12(25)8-18)14(27)24-11(15(28)29)5-3-7-21-16(19)20/h10-11H,1-9,17-18H2,(H,22,25)(H,23,26)(H,24,27)(H,28,29)(H4,19,20,21)/t10-,11-/m0/s1 |

InChI Key |

WDVIDPRACNGFPP-QWRGUYRKSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN |

sequence |

GGKR |

Origin of Product |

United States |

Foundational & Exploratory

Sialin (SLC17A5): A Multifunctional Anion Transporter at the Crossroads of Lysosomal Homeostasis and Neurological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sialin, encoded by the SLC17A5 gene, is a pivotal lysosomal membrane protein that orchestrates the efflux of free sialic acid from the lysosome, a terminal catabolic compartment.[1][2][3] Its significance is underscored by the devastating neurodegenerative disorders, Salla disease and Infantile Sialic Acid Storage Disorder (ISSD), that arise from its dysfunction.[4][5][6] This guide provides a comprehensive technical overview of the current understanding of this compound's structure, its multifaceted transport mechanisms, and its broader physiological roles. We will delve into the molecular underpinnings of its dual-function as a proton-coupled sialic acid symporter and a membrane potential-driven transporter of other anions, including neurotransmitters.[6][7][8] Furthermore, this document will outline established experimental methodologies for the study of this compound, providing a valuable resource for researchers investigating lysosomal biology, neurodegenerative diseases, and membrane transport processes.

Introduction: The Central Role of this compound in Cellular Metabolism

Sialic acids, a family of nine-carbon carboxylated monosaccharides, are integral components of glycoproteins and glycolipids, mediating a vast array of biological processes including cell-cell recognition, adhesion, and signaling.[2][3][9] The catabolism of these sialoglycoconjugates occurs within the lysosome, where sialidases cleave terminal sialic acid residues.[2][3] The subsequent export of free sialic acid back to the cytoplasm for reutilization is critically dependent on the function of this compound.[1][2][3][10]

Mutations in the SLC17A5 gene disrupt this vital transport process, leading to the accumulation of free sialic acid within lysosomes, the hallmark of the free sialic acid storage disorders (FSASDs).[5][10] These autosomal recessive conditions primarily manifest with severe neurological symptoms, including hypotonia, ataxia, seizures, and profound developmental delays, highlighting the critical role of this compound in maintaining central nervous system (CNS) homeostasis.[2][3][4][5][11][12] The severity of the clinical phenotype often correlates with the residual transport activity of the mutant this compound protein.[2][3][10]

The Molecular Architecture of this compound

This compound is a member of the Solute Carrier 17 (SLC17) family of transporters, which are characterized as anion transporters.[6][9] Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented insights into the three-dimensional structure of human this compound, revealing the molecular basis of its transport mechanism.[6][7][9][13]

The cryo-EM structures of human this compound have been solved in several conformations, including an inward-facing partially open state, an apo cytosol-open state, an apo lumen-open state, a substrate-bound (N-acetylaspartylglutamate, NAAG) state, and an inhibitor-bound state.[6][7][9][13] These structures reveal a canonical major facilitator superfamily (MFS) fold with 12 transmembrane helices (TMs) divided into two domains: an N-domain (TM1-6) and a C-domain (TM7-12).[9]

A key feature of this compound's structure is a positively charged vestibule that opens to the cytosol, which accommodates substrates like NAAG.[6][7] Conversely, the luminal cavity is proposed to be the binding site for sialic acid.[6][7] The transport cycle involves a conformational change that alternately exposes the substrate-binding site to the lysosomal lumen and the cytoplasm.

Key Structural Features of Human this compound

| Feature | Description | PDB IDs |

| Overall Fold | Major Facilitator Superfamily (MFS) with 12 transmembrane helices. | 8U3G[7], 8DWI[13], 9AYB[14] |

| Conformational States | Inward-facing, outward-facing, substrate-bound, and inhibitor-bound states have been structurally characterized. | 8U3G[7], 8DWI[13], 8U3E[15] |

| Substrate Binding Sites | A cytosolic-facing vestibule for neurotransmitters and a luminal-facing cavity for sialic acid.[6][7] | 8U3G[7] |

| Proton Coupling Residues | Two highly conserved glutamic acid residues, E171 and E175, are crucial for proton coupling and sensing.[9][16][17] | 8DWI[13] |

The Dual-Function Transport Mechanism of this compound

This compound exhibits remarkable functional versatility, operating via two distinct transport mechanisms depending on the substrate and the cellular context.[6][8]

Proton-Coupled Sialic Acid Efflux from the Lysosome

The primary and most well-characterized function of this compound is the transport of free sialic acid out of the lysosome. This process is driven by the proton gradient across the lysosomal membrane, functioning as a proton-coupled symporter with a 1:1 stoichiometry of sialic acid to proton.[6][8][18] The acidic environment of the lysosome (pH ~4.5) provides the driving force for the outward transport of sialic acid into the neutral cytoplasm (pH ~7.2).

The transport cycle is initiated by the binding of a proton and sialic acid from the lysosomal lumen, inducing a conformational change in this compound that exposes the substrate to the cytoplasm. The release of the proton and sialic acid into the cytoplasm is followed by the reorientation of the transporter to its outward-facing conformation to begin another cycle. The two conserved glutamate residues, E171 and E175, play a critical role in this proton-coupling mechanism.[9][16][17]

Caption: Proposed mechanism of proton-coupled sialic acid transport by this compound.

Membrane Potential-Driven Transport of Neurotransmitters

In addition to its role in lysosomes, this compound is also found in the plasma membrane of certain cells, such as salivary gland cells, and in synaptic vesicles of neurons.[9][19] In these locations, it functions as a membrane potential-driven transporter for a variety of anions, including the neurotransmitters glutamate and aspartate, as well as N-acetylaspartylglutamate (NAAG).[6][9][20] This transport activity is dependent on the electrical potential across the membrane rather than a proton gradient.[6] The ability of this compound to transport glutamate and aspartate into synaptic vesicles suggests a role in neurotransmission.[20]

Furthermore, this compound has been identified as a nitrate transporter in the plasma membrane of salivary gland cells, where it functions as an electrogenic 2NO₃⁻/H⁺ cotransporter, contributing to the clearance of serum nitrate.[19]

Caption: Model for membrane potential-driven transport of NAAG by this compound.

Pathophysiological Significance: Salla Disease and ISSD

Mutations in the SLC17A5 gene are the genetic basis for Salla disease and ISSD.[1][4][21] These mutations can lead to a complete loss of this compound function or the expression of a protein with significantly reduced transport activity.[10][18]

-

Salla Disease: This is the milder form of FSASD, most prevalent in northeastern Finland.[4] It is typically caused by a specific missense mutation (R39C) that results in a this compound protein with residual, albeit reduced, transport activity.[18][20] Symptoms usually appear within the first year of life and progress slowly, with individuals often surviving into adulthood.[5]

-

Infantile Sialic Acid Storage Disorder (ISSD): This is a more severe, neonatal-onset form of the disease with a global distribution.[4] ISSD-causing mutations often lead to a complete loss of this compound function.[20] The clinical course is rapidly progressive, with severe neurological impairment and a much shorter life expectancy.

The neurological symptoms, particularly the severe CNS hypomyelination observed in patients and animal models, underscore the critical role of this compound in oligodendrocyte development and myelin formation.[2][3][11][12] The accumulation of sialic acid in lysosomes is thought to disrupt normal cellular processes, leading to apoptosis of mature oligodendrocytes and subsequent defects in myelination.[2][3][11][12]

Experimental Methodologies for this compound Research

The study of this compound's structure and function relies on a variety of molecular and cellular techniques.

Expression and Purification of Recombinant this compound

The low natural abundance of this compound necessitates the use of recombinant expression systems for its biochemical and structural characterization.

Protocol: Expression and Purification of Human this compound for Structural Studies [6]

-

Gene Synthesis and Cloning: The cDNA encoding full-length human this compound is cloned into a suitable expression vector, such as the pEG BacMam vector, often with an N-terminal FLAG tag for purification.[6]

-

Baculovirus Generation: The expression vector is used to generate a recombinant baculovirus.

-

Mammalian Cell Expression: HEK-293S GnTI⁻ cells are transduced with the baculovirus and grown for 48 hours to express the this compound protein.[6]

-

Cell Lysis: Cells are harvested and disrupted by sonication in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM PMSF, and 5 µg/mL leupeptin).[6]

-

Solubilization: The cell lysate is solubilized with a suitable detergent (e.g., dodecyl-β-D-maltoside, DDM).

-

Affinity Chromatography: The solubilized protein is purified using anti-FLAG M2 affinity resin.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to obtain a homogeneous preparation.

Caption: Workflow for the expression and purification of recombinant human this compound.

Functional Assays for this compound Transport Activity

Several assays have been developed to measure the transport activity of this compound.

Protocol: Whole-Cell Sialic Acid Uptake Assay [18][22]

This assay often utilizes a mutant form of this compound where a dileucine-based internalization motif is mutated (e.g., L22G/L23G), causing the protein to be redirected to the plasma membrane.[18]

-

Cell Culture and Transfection: HEK293 or HeLa cells are transiently transfected with plasmids encoding the plasma membrane-targeted this compound construct.

-

Radiolabeled Substrate Incubation: Transfected cells are incubated with a buffer containing radioactively labeled sialic acid (e.g., [³H]N-acetylneuraminic acid) at an acidic pH (e.g., pH 5.6) to mimic the lysosomal environment and drive uptake.[6]

-

Washing: After incubation, cells are washed extensively with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting to quantify the amount of transported sialic acid.[6]

Protocol: Proteoliposome-Based Transport Assay [20]

This in vitro assay provides a more controlled system to study the transport kinetics and substrate specificity of purified this compound.

-

Reconstitution of Purified this compound: Purified this compound protein is reconstituted into artificial lipid vesicles (liposomes).

-

Imposition of a Driving Force: An electrochemical gradient is established across the liposome membrane. For sialic acid transport, an acidic intra-liposomal pH is created. For neurotransmitter transport, a membrane potential (inside negative) is generated using a potassium gradient and valinomycin.

-

Transport Initiation: Radiolabeled substrate is added to the external buffer to initiate the transport reaction.

-

Transport Termination and Analysis: At various time points, aliquots are taken, and the transport is stopped by rapid filtration or column chromatography to separate the proteoliposomes from the external substrate. The amount of substrate transported into the proteoliposomes is then quantified by scintillation counting.

Future Directions and Therapeutic Implications

The detailed structural and functional characterization of this compound has opened new avenues for understanding the pathophysiology of FSASDs and for the development of potential therapeutic strategies. The development of small molecule chaperones that could rescue the function of misfolded mutant this compound proteins is one potential approach. Gene therapy, aimed at delivering a functional copy of the SLC17A5 gene to affected cells, also represents a promising long-term therapeutic option.

Furthermore, the discovery of this compound's role as a neurotransmitter and nitrate transporter has expanded its physiological significance beyond the lysosome. Further research is needed to fully elucidate the contribution of these non-lysosomal functions to normal physiology and disease.

References

-

SLC17A5 Gene - GeneCards | S17A5 Protein. (2025, November 14). Retrieved from [Link]

-

SLC17A5. (2020, May 16). Retrieved from [Link]

-

SLC17A5 gene - MedlinePlus. (2024, September 5). Retrieved from [Link]

-

Salla disease and other sialic acid storage diseases - Labcorp Women's Health. (n.d.). Retrieved from [Link]

-

8U3G: Structure of NAAG-bound this compound - RCSB PDB. (2024, May 29). Retrieved from [Link]

-

Defective SLC17A5 causes Salla disease (SD) and ISSD - Reactome Pathway Database. (n.d.). Retrieved from [Link]

-

SLC17A5 - this compound - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). Retrieved from [Link]

-

The molecular mechanism of sialic acid transport mediated by this compound - PubMed Central - NIH. (2023, January 20). Retrieved from [Link]

-

Functional characterization of wild-type and mutant human this compound - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

8DWI: Molecular Mechanism of Sialic Acid Transport Mediated by this compound - RCSB PDB. (2023, January 25). Retrieved from [Link]

-

PDB-9ayb: Structure of Apo this compound S61A mutant - Yorodumi - PDBj. (n.d.). Retrieved from [Link]

-

Lysosomal sialic acid transporter this compound (SLC17A5): sialic acid storage disease (SASD). (n.d.). Retrieved from [Link]

-

EMDB-41859: Structure of Apo this compound at pH5.0 - Yorodumi - Protein Data Bank Japan. (n.d.). Retrieved from [Link]

-

The molecular mechanism of sialic acid transport mediated by this compound. - University of South Florida. (2024, September 2). Retrieved from [Link]

-

Structure and inhibition of the human lysosomal transporter this compound - PMC - PubMed Central. (2024, May 23). Retrieved from [Link]

-

This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane | PNAS. (n.d.). Retrieved from [Link]

-

The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination. (2009, December 9). Retrieved from [Link]

-

The molecular mechanism of sialic acid transport mediated by this compound - ResearchGate. (2023, January 20). Retrieved from [Link]

-

The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination. (2025, August 7). Retrieved from [Link]

-

The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination. (2009, December 9). Retrieved from [Link]

-

Pathophysiology of Lysosomal Free Sialic Acid Storage Disorders - Grantome. (n.d.). Retrieved from [Link]

-

Human this compound (SLC17A5) ELISA Kit (HUEB0941) - Assay Genie Korea. (n.d.). Retrieved from [Link]

-

Functional characterization of vesicular excitatory amino acid transport by human this compound. (n.d.). Retrieved from [Link]

-

Overall architecture of functional this compound. (A) Confocal images of High... - ResearchGate. (n.d.). Retrieved from [Link]

-

Purification of the Lysosomal Sialic Acid Transporter - CORE. (n.d.). Retrieved from [Link]

-

Purification protocol for SiaP protein - ResearchGate. (2012, May 13). Retrieved from [Link]

Sources

- 1. genecards.org [genecards.org]

- 2. jneurosci.org [jneurosci.org]

- 3. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 6. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. uniprot.org [uniprot.org]

- 9. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. rcsb.org [rcsb.org]

- 14. PDB-9ayb: Structure of Apo this compound S61A mutant - Yorodumi [pdbj.org]

- 15. EMDB-41859: Structure of Apo this compound at pH5.0 - Yorodumi [pdbj.org]

- 16. The molecular mechanism of sialic acid transport mediated by this compound. [healthscholars.usf.edu]

- 17. researchgate.net [researchgate.net]

- 18. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reactome | Defective SLC17A5 causes Salla disease (SD) and ISSD [reactome.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the SLC17A5 Gene and Salla Disease: From Molecular Mechanisms to Therapeutic Frontiers

Abstract

Mutations in the SLC17A5 gene are the monogenic cause of a spectrum of neurodegenerative lysosomal storage disorders known as Free Sialic Acid Storage Disorders (FSASD).[1][2] This guide provides a comprehensive technical overview of the SLC17A5 gene, its protein product sialin, and the pathophysiology of the associated diseases, with a primary focus on Salla disease. We will explore the molecular genetics of SLC17A5, the biochemical function of this compound as a lysosomal transporter, and the genotype-phenotype correlations that define the clinical course of these conditions.[3][4] Furthermore, this document details current diagnostic methodologies, the landscape of therapeutic development, and key experimental protocols relevant to researchers and drug development professionals. The aim is to furnish a foundational resource that not only explains the established science but also illuminates the path toward innovative therapeutic strategies for this challenging group of rare diseases.

Part 1: Introduction to Free Sialic Acid Storage Disorders (FSASD)

Free Sialic Acid Storage Disorders (FSASD) are a group of autosomal recessive, neurodegenerative lysosomal storage diseases caused by mutations in the SLC17A5 gene.[1][5] These disorders are characterized by the accumulation of free sialic acid within lysosomes, leading to a range of clinical presentations.[6][7] The clinical spectrum of FSASD is continuous, but is historically categorized into three forms based on severity:

-

Salla Disease (SD): The mildest form, first described in the Salla region of Finland.[8] Patients typically present with hypotonia and ataxia within the first year of life, followed by slowly progressive psychomotor retardation, spasticity, and intellectual disability.[3][8][9] Despite significant neurological impairment, many individuals with Salla disease survive into adulthood.[10][11]

-

Intermediate Severe Salla Disease: This form presents with more severe and rapidly progressing symptoms than classic Salla disease.[1][3]

-

Infantile Free Sialic Acid Storage Disease (ISSD): The most severe and rarest form of FSASD.[6][10] Infants with ISSD present at birth or in early infancy with severe developmental delay, failure to thrive, hepatosplenomegaly, coarse facial features, and often hydrops fetalis.[1][12] Life expectancy is drastically reduced, with most affected children not surviving past early childhood.[1][10]

The worldwide prevalence of FSASD is estimated to be less than 1 in 1,000,000, though it is higher in Finland and Sweden due to a founder mutation.[2][8] The underlying defect in all forms of FSASD is the impaired function of the protein this compound, a lysosomal transporter responsible for exporting free sialic acid from the lysosome into the cytoplasm.[7][13][14]

Part 2: The SLC17A5 Gene and this compound Protein

Molecular Genetics of SLC17A5

The SLC17A5 gene is located on the long arm of chromosome 6, specifically at position 6q14-15.[6][15] It encodes the protein this compound, which is a member of the solute carrier family 17.[16] The gene contains an open reading frame of 1485 base pairs, which translates into a protein of 495 amino acids.[17]

Mutations in SLC17A5 are the sole cause of FSASD.[10][13] These mutations can range from missense and nonsense mutations to deletions and insertions.[4] Some mutations result in a complete loss of this compound function or prevent the protein from being produced, while others impair its transport efficiency or its ability to localize to the lysosomal membrane.[13][14]

Structure and Function of this compound

This compound is a lysosomal membrane protein predicted to have 12 transmembrane domains.[17] Its primary function is to act as a proton-coupled symporter, transporting negatively charged free sialic acid (specifically N-acetylneuraminic acid in humans) from the acidic environment of the lysosome into the cytoplasm, which has a neutral pH.[16][18] This process is driven by the proton gradient across the lysosomal membrane.[16]

Recent cryogenic electron microscopy studies have provided insights into the structure of human this compound, revealing distinct cytosol-open and lumen-open conformations that are essential for its transport mechanism.[19][20][21] In addition to its role in sialic acid transport, this compound has also been shown to transport other mono- and diacidic neurotransmitters, such as glutamate and aspartate, into synaptic vesicles, a function driven by membrane potential.[19][20][22] This dual functionality highlights the complex role of this compound in cellular homeostasis, particularly within the central nervous system.[19]

Part 3: Molecular Pathophysiology

The pathophysiology of FSASD stems from the dysfunction of this compound. In a healthy individual, sialoglycoconjugates (glycoproteins and glycolipids) are broken down within the lysosome. This degradation process liberates free sialic acid, which is then transported out of the lysosome by this compound to be recycled or further metabolized.[7][13][14]

In FSASD, pathogenic variants in SLC17A5 lead to a dysfunctional or absent this compound protein.[13] Consequently, free sialic acid cannot be exported from the lysosome and accumulates to toxic levels.[7][13][14] This accumulation leads to the swelling of lysosomes, a characteristic feature of lysosomal storage disorders.[23] The precise mechanisms by which sialic acid accumulation leads to the specific neurodegenerative phenotype are not fully understood, but it is known to be crucial for normal CNS myelination.[13][24] Animal models have shown that a deficiency in this compound leads to a reduction in mature myelin-producing oligodendrocytes, potentially due to apoptosis within the oligodendrocyte lineage.[24]

Part 4: Genotype-Phenotype Correlations and Clinical Manifestations

A clear correlation exists between the specific SLC17A5 mutation and the clinical severity of FSASD.[3][4][23]

| Phenotype | Genotype Example | Resulting this compound Activity | Key Clinical Features |

| Salla Disease (SD) | Homozygous for p.Arg39Cys (Finnish founder mutation) | Residual transport activity (~10%)[23] | Slowly progressive psychomotor delays, ataxia, spasticity, normal life expectancy.[1][3][10] |

| Intermediate Severe SD | Compound heterozygous for p.Arg39Cys and a null allele | Lower residual activity than SD | More rapid neurological deterioration, possible shortened lifespan.[1][3][4] |

| Infantile FSASD (ISSD) | Homozygous or compound heterozygous for null alleles (e.g., truncating mutations) | Absent or severely impaired transport activity[25] | Severe developmental delay from birth, hydrops fetalis, organomegaly, early death.[1][3][6] |

The Finnish founder mutation, p.Arg39Cys, is a missense mutation that allows for some residual function of the this compound protein.[3][23] Individuals homozygous for this mutation typically have the classic, milder Salla disease phenotype.[3][4] In contrast, patients who are compound heterozygous, with one p.Arg39Cys allele and a second, more severe mutation, often present with an intermediate phenotype.[3][4][17] The most severe ISSD phenotype is generally associated with mutations that lead to a complete loss of function, such as nonsense or frameshift mutations.[4][13][25]

Part 5: Diagnostic Methodologies

The diagnosis of FSASD is a multi-step process that combines clinical suspicion with biochemical and molecular genetic testing.[23]

-

Biochemical Screening: The initial diagnostic step involves measuring the concentration of free sialic acid in a patient's urine or cerebrospinal fluid.[2][8][23] In FSASD, these levels are significantly elevated, often 10- to 100-fold above the normal range.[23] Thin-layer chromatography is a method that can be used for this screening.[26]

-

Cellular Confirmation: Historically, the diagnosis was confirmed by demonstrating the accumulation of free sialic acid specifically within the lysosomes of cultured fibroblasts.[15][23] This step helps to differentiate FSASD from other disorders of sialic acid metabolism.[2]

-

Molecular Genetic Testing: The definitive diagnosis is now achieved through sequencing the SLC17A5 gene to identify biallelic pathogenic variants.[3][8][23] This is the gold standard and is essential for genetic counseling and genotype-phenotype correlation.

Part 6: Current Landscape of Therapeutic Development

Currently, there are no approved therapies that can cure or reverse the effects of Salla disease or any other form of FSASD.[7][23] Management is purely symptomatic and supportive, focusing on:

-

Physical and occupational therapy to manage motor dysfunction.[11]

-

Speech therapy to aid communication.

-

Nutritional support to manage failure to thrive.[3]

The development of therapies for lysosomal storage disorders (LSDs) is an active area of research, with strategies including enzyme replacement therapy (ERT), substrate reduction therapy (SRT), pharmacological chaperone therapy (PCT), and gene therapy.[27][28][29][30] However, the application of these to FSASD presents unique challenges. This compound is a transporter, not an enzyme, which makes traditional ERT inapplicable.

Promising avenues for future FSASD therapies include:

-

Gene Therapy: This approach aims to deliver a functional copy of the SLC17A5 gene to the affected cells, particularly in the central nervous system. Adeno-associated virus (AAV) vectors are a leading platform for this type of in vivo gene delivery.[27][28]

-

Drug Repurposing: Screening existing approved drugs may identify compounds that can facilitate the clearance of lysosomal sialic acid through alternative pathways or enhance the function of mutant this compound.[29]

-

Targeting Genetic Modifiers: Identifying genes that can modify the severity of the disease phenotype, even in the presence of SLC17A5 mutations, could open up entirely new therapeutic targets.[31]

Part 7: Key Experimental Protocols

Protocol 1: Molecular Diagnosis via Sanger Sequencing of SLC17A5

Objective: To identify pathogenic variants in the SLC17A5 gene from patient genomic DNA.

Causality: This protocol directly interrogates the genetic basis of the disease. By amplifying and sequencing the coding exons and flanking intronic regions of SLC17A5, specific mutations can be identified, providing a definitive diagnosis and enabling genotype-phenotype correlation.

Methodology:

-

DNA Extraction: Isolate high-quality genomic DNA from a patient's peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA concentration and assess purity via spectrophotometry (A260/A280 ratio).

-

Primer Design: Design PCR primers to amplify each of the 11 coding exons of SLC17A5, including at least 50 base pairs of flanking intronic sequence to detect splice site mutations.

-

PCR Amplification:

-

Set up PCR reactions containing 50-100 ng of genomic DNA, forward and reverse primers (10 µM each), a high-fidelity DNA polymerase, dNTPs, and PCR buffer.

-

Perform PCR using a thermal cycler with an optimized annealing temperature for each primer pair. A typical program includes an initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (55-65°C), and extension (72°C), and a final extension at 72°C.

-

-

PCR Product Verification: Run a portion of the PCR products on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.

-

PCR Product Purification: Purify the remaining PCR products to remove unincorporated primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based kit.

-

Sanger Sequencing:

-

Set up cycle sequencing reactions using the purified PCR products as a template, one of the PCR primers (either forward or reverse), and a BigDye Terminator Cycle Sequencing Kit.

-

Purify the sequencing reaction products to remove unincorporated dye terminators.

-

Perform capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl).

-

-

Data Analysis: Align the resulting sequence data to the SLC17A5 reference sequence (NM_012434.4) using sequencing analysis software (e.g., FinchTV, Sequencher). Identify any deviations from the reference sequence and classify them as variants (e.g., missense, nonsense, frameshift) for further interpretation.

Protocol 2: Biochemical Quantification of Free Sialic Acid in Urine

Objective: To measure the concentration of free sialic acid in a patient's urine as a primary diagnostic screen for FSASD.

Causality: This functional assay provides direct evidence of the metabolic defect caused by dysfunctional this compound. Elevated urinary excretion of free sialic acid is a hallmark of the disease and serves as a critical biomarker.[26]

Methodology:

-

Sample Collection: Collect a random or 24-hour urine sample from the patient. Store the sample at -20°C or lower until analysis to ensure stability.

-

Sample Preparation:

-

Thaw the urine sample and centrifuge at 2,000 x g for 10 minutes to pellet any cellular debris.

-

Measure the creatinine concentration of the urine sample to normalize the sialic acid levels.

-

-

Quantification Method (Fluorometric Assay):

-

Periodate Oxidation: Treat a known volume of the urine supernatant with periodic acid to oxidize the sialic acid.

-

Thiobarbituric Acid (TBA) Reaction: Add thiobarbituric acid to the reaction. The oxidized sialic acid will react with TBA to form a pink chromophore.

-

Extraction: Extract the chromophore into an organic solvent (e.g., cyclohexanone).

-

Fluorometric Measurement: Measure the fluorescence of the extracted chromophore using a fluorometer with an excitation wavelength of ~549 nm and an emission wavelength of ~570 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of N-acetylneuraminic acid to allow for the accurate quantification of sialic acid in the patient sample.

-

Data Analysis:

-

Calculate the concentration of sialic acid in the urine sample based on the standard curve.

-

Normalize the sialic acid concentration to the creatinine concentration (e.g., in µmol sialic acid/mmol creatinine).

-

Compare the patient's normalized value to an established reference range for healthy individuals. A significant elevation is indicative of FSASD.

-

Part 8: Future Directions in Research and Drug Development

The path forward for treating Salla disease and other FSASDs requires a multi-pronged approach focused on deepening our understanding of the disease and leveraging cutting-edge therapeutic technologies.

-

Elucidating Pathogenic Mechanisms: Further research is needed to understand precisely how lysosomal sialic acid accumulation leads to hypomyelination and neurodegeneration.[23] Identifying downstream pathological cascades will reveal new targets for therapeutic intervention.

-

Developing Robust Animal Models: The creation and characterization of more accurate animal models that recapitulate the full spectrum of FSASD phenotypes are crucial for testing the safety and efficacy of novel therapies.[24]

-

Advancing Gene Therapy: Overcoming the challenge of efficiently and safely delivering the SLC17A5 gene across the blood-brain barrier is a key hurdle for gene therapy.[27] Optimizing AAV capsids and delivery routes (e.g., intrathecal administration) will be critical.

-

High-Throughput Screening (HTS): Implementing HTS campaigns using patient-derived cells (e.g., fibroblasts or induced pluripotent stem cells) can accelerate the discovery of small molecules that either correct the trafficking of mutant this compound, enhance its residual function, or promote alternative clearance pathways for sialic acid.

-

Biomarker Discovery: Identifying blood-based or CSF biomarkers that correlate with disease severity and progression would be invaluable for monitoring disease and assessing the response to treatment in future clinical trials.[23]

References

- Current time inform

- Free sialic acid storage disorders - Myriad Genetics.

- Infantile free sialic acid storage disease - Wikipedia.

- FDA orphan drug designations for lysosomal storage disorders – a cross-sectional analysis.

- FDA orphan drug designations for lysosomal storage disorders – a cross-sectional analysis.

- Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf - NIH.

- Free sialic acid storage disease - Orphanet.

- Sialic Acid Storage Disease | Boston Children's Hospital.

- Free Sialic Acid Storage Disorder: Progress and Promise - PMC - PubMed Central - NIH.

- SLC17A5 gene: MedlinePlus Genetics.

- SLC17A5 gene - MedlinePlus.

- Sialic acid storage disease - MedlinePlus.

- Salla disease - Wikipedia.

- Infantile Sialic Acid Storage Disease | Syndromes: Rapid Recognition and Perioperative Implic

- The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - ResearchG

- Salla disease and other sialic acid storage diseases - Labcorp Women's Health.

- Sialic Acid Storage Disorders | NxGen MDx.

- Phenotypic spectrum of Salla disease, a free sialic acid storage disorder - PubMed.

- The spectrum of SLC17A5-gene mutations resulting in free sialic acid-storage diseases indicates some genotype-phenotype correl

- Drug Repurposing and Lysosomal Storage Disorders: A Trick to Tre

- Free sialic acid storage disorder - Genetics - MedlinePlus.

- Emerging Startups Take Aim at Lysosomal Storage Disorders - Labiotech.eu.

- SLC17A5 Membrane Protein Introduction - Cre

- Therapeutic Approaches in Lysosomal Storage Diseases - PMC - PubMed Central - NIH.

- Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conform

- SLC17A5.

- SLC17A5 Gene - GeneCards | S17A5 Protein.

- The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correl

- The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelin

- Structure and inhibition of the human lysosomal transporter this compound - PubMed - NIH.

- Structure and inhibition of the human lysosomal transporter this compound - ResearchG

- Salla Disease: Genetics and More - 23andMe.

- Structure and inhibition of the human lysosomal transporter this compound - OUCI.

- This compound (SLC17A5) functions as a nitrate transporter in the plasma membrane | PNAS.

- Salla disease: a new lysosomal storage disorder with disturbed sialic acid metabolism - PubMed.

- Salla disease | Radiology Reference Article | Radiopaedia.org.

- Infantile Sialic Acid Storage Disease: Two Unrelated Inuit Cases Homozygous for a Common Novel SLC17A5 Mut

- (PDF)

- Diagnostic challenges in Salla disease - Scirp.org.

Sources

- 1. myriad.com [myriad.com]

- 2. Orphanet: Free sialic acid storage disease [orpha.net]

- 3. Free Sialic Acid Storage Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The spectrum of SLC17A5-gene mutations resulting in free sialic acid-storage diseases indicates some genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 6. Infantile free sialic acid storage disease - Wikipedia [en.wikipedia.org]

- 7. Sialic Acid Storage Disease | Boston Children's Hospital [childrenshospital.org]

- 8. Salla disease - Wikipedia [en.wikipedia.org]

- 9. radiopaedia.org [radiopaedia.org]

- 10. medlineplus.gov [medlineplus.gov]

- 11. nxgenmdx.com [nxgenmdx.com]

- 12. Free sialic acid storage disorder: MedlinePlus Genetics [medlineplus.gov]

- 13. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]

- 14. medlineplus.gov [medlineplus.gov]

- 15. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 16. genecards.org [genecards.org]

- 17. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure and inhibition of the human lysosomal transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure and inhibition of the human lysosomal transporter this compound [ouci.dntb.gov.ua]

- 22. pnas.org [pnas.org]

- 23. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jneurosci.org [jneurosci.org]

- 25. Infantile Sialic Acid Storage Disease: Two Unrelated Inuit Cases Homozygous for a Common Novel SLC17A5 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Salla disease: a new lysosomal storage disorder with disturbed sialic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. FDA orphan drug designations for lysosomal storage disorders – a cross-sectional analysis | PLOS One [journals.plos.org]

- 28. FDA orphan drug designations for lysosomal storage disorders – a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. labiotech.eu [labiotech.eu]

Sialin (SLC17A5): A Technical Guide to its Role in Lysosomal Storage Disorders and Therapeutic Frontiers

Abstract

Mutations in the SLC17A5 gene, encoding the lysosomal transporter Sialin, are the foundation of a spectrum of neurodegenerative lysosomal storage disorders, collectively known as free sialic acid storage disorders (FSASDs). These devastating conditions, ranging from the severe infantile-onset form (ISSD) to the more attenuated Salla disease, are characterized by the pathological accumulation of free sialic acid within lysosomes, leading to progressive multisystemic disease.[1] This technical guide provides an in-depth exploration of this compound's structure and function, the molecular pathogenesis of FSASDs, current diagnostic and research methodologies, and a forward-looking perspective on emerging therapeutic strategies. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to serve as a comprehensive resource for advancing our understanding and treatment of these rare disorders.

The Central Role of this compound in Lysosomal Homeostasis

This compound, a member of the solute carrier 17 (SLC17) family, is a lysosomal membrane protein with 12 transmembrane domains.[2] Its primary physiological function is to mediate the efflux of free sialic acid (N-acetylneuraminic acid, Neu5Ac), a terminal monosaccharide of many glycoconjugates, from the lysosomal lumen into the cytoplasm for recycling.[3] This transport process is crucial for maintaining cellular homeostasis, as the breakdown of glycoproteins and glycolipids within the lysosome liberates large quantities of sialic acid.[4]

Molecular Mechanism of this compound-Mediated Transport

This compound functions as a proton-coupled symporter, utilizing the proton gradient across the lysosomal membrane to drive the export of sialic acid.[5] Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into the structural basis of this compound's transport mechanism.[6][7] The transporter adopts distinct inward- and outward-facing conformations, a hallmark of the "alternating access" model of membrane transport.[6] Key residues, including two highly conserved glutamic acid residues (E171 and E175), are critical for proton coupling and sensing.[6][7] The binding of sialic acid and a proton from the acidic lysosomal lumen induces a conformational change that exposes the substrate-binding pocket to the cytosol, facilitating the release of sialic acid.[5][6]

Diagram: this compound's Sialic Acid Transport Cycle

Caption: The alternating access mechanism of this compound-mediated sialic acid transport.

Pathophysiology of Free Sialic Acid Storage Disorders (FSASDs)

Genetic mutations in SLC17A5 impair or abolish this compound's transport activity, leading to the accumulation of free sialic acid within lysosomes.[3][8] This accumulation is the primary pathogenic event in FSASDs, a continuous spectrum of disease with severity correlating to the degree of residual this compound function.[5]

The Clinical Spectrum: From Salla Disease to ISSD

-

Salla Disease (SD): The mildest form of FSASD, Salla disease is characterized by slowly progressive neurological deterioration, including intellectual disability, ataxia, and spasticity.[9][10] Individuals with Salla disease typically survive into adulthood.[10] A specific founder mutation, p.Arg39Cys, is common in individuals of Finnish descent and results in a protein with some residual transport activity.[9][11]

-

Infantile Sialic Acid Storage Disorder (ISSD): ISSD represents the most severe end of the spectrum, with symptoms appearing in infancy.[4][12] These include severe developmental delay, coarse facial features, hepatosplenomegaly, and cardiomegaly.[4][13] Life expectancy for individuals with ISSD is significantly reduced, often not beyond early childhood.[13] Mutations causing ISSD typically lead to a complete loss of this compound function.[11]

-

Intermediate Forms: A range of intermediate phenotypes exists between the classical presentations of Salla disease and ISSD, often resulting from compound heterozygous mutations in SLC17A5.[5]

Cellular Consequences of Sialic Acid Accumulation

The intralysosomal storage of sialic acid disrupts lysosomal homeostasis in several ways:

-

Lysosomal Enlargement: The accumulation of osmotically active sialic acid leads to the swelling of lysosomes, a characteristic feature observed in patient cells.[5]

-

Impaired Autophagy: The disruption of lysosomal function can interfere with the autophagic process, further contributing to cellular dysfunction.

-

Altered Lysosomal pH: While this compound is a proton-coupled transporter, its deficiency may also impact lysosomal pH regulation, though this is an area of ongoing investigation.[5][13]

Diagnostic and Research Methodologies

A definitive diagnosis of FSASD relies on a combination of clinical evaluation, biochemical testing, and molecular genetic analysis.

Biochemical Diagnosis: Quantifying Sialic Acid

The biochemical hallmark of FSASDs is the elevated excretion of free sialic acid in the urine.[5] Quantification of free sialic acid in patient-derived fibroblasts is also a key diagnostic tool.[14]

Experimental Protocol: Quantification of Free Sialic Acid in Cultured Fibroblasts

Objective: To measure the concentration of free sialic acid in fibroblast cell lysates.

Principle: This protocol utilizes high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of N-acetylneuraminic acid (Neu5Ac). A stable isotope-labeled internal standard is used for accurate quantification.[14][15]

Materials:

-

Cultured human fibroblasts (patient and control)

-

Phosphate-buffered saline (PBS)

-

HPLC-grade water

-

Sulfuric acid (63 mM)

-

13C3-N-acetyl-D-neuraminic acid internal standard (21 µM)

-

Spin-X 0.22-µm microcentrifuge filter tubes

-

LC-MS/MS system

Procedure:

-

Cell Lysis: Harvest and wash cultured fibroblasts with PBS. Resuspend the cell pellet in 1 mL of HPLC-grade water and sonicate to lyse the cells.

-

Sample Preparation:

-

In a microcentrifuge tube, mix 25 µL of cell sonicate with 25 µL of the 13C3-N-acetyl-D-neuraminic acid internal standard.

-

Add 100 µL of HPLC-grade water.

-

-

Protein Precipitation and Filtration:

-

Add an appropriate protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Filter the supernatant using a Spin-X 0.22-µm microcentrifuge filter tube.

-

-

LC-MS/MS Analysis:

-

Inject the filtered sample into the LC-MS/MS system.

-

Perform selected reaction monitoring in negative electrospray ionization mode.

-

Monitor the mass transitions: m/z 308.2 -> 87.0 for Neu5Ac and m/z 311.2 -> 90.0 for the internal standard.[15]

-

-

Quantification:

-

Generate a standard curve with known concentrations of Neu5Ac.

-

Quantify the amount of free sialic acid in the samples by stable isotope dilution and comparison to the standard curve.

-

Normalize the sialic acid concentration to the total protein content of the cell lysate.

-

Data Interpretation: Fibroblasts from individuals with FSASDs will show a significant increase in free sialic acid levels compared to control cells. The degree of elevation often correlates with disease severity.[14]

Molecular Genetic Testing

Sequencing of the SLC17A5 gene is the gold standard for confirming a diagnosis of FSASD.[5] This allows for the identification of the specific pathogenic variants, which can aid in predicting disease severity and informing genetic counseling.

Functional Assays of this compound Activity

Assessing the transport activity of mutant this compound proteins is crucial for understanding the molecular basis of the disease and for evaluating potential therapeutic interventions.

Experimental Protocol: this compound Activity Assay in Reconstituted Proteoliposomes

Objective: To measure the transport of sialic acid by purified this compound protein reconstituted into artificial lipid vesicles.

Principle: This in vitro assay allows for the direct measurement of this compound's transport activity in a controlled environment, free from other cellular components.[3][6] The transport of radiolabeled sialic acid into the proteoliposomes is measured over time.

Materials:

-

Purified this compound protein

-

Soybean polar extract lipids

-

Triton X-100

-

Bio-Beads SM-2

-

MES buffer (pH 5.6)

-

NaCl

-

[3H]N-acetylneuraminic acid

-

Scintillation counter

Procedure:

-

Liposome Preparation:

-

Dissolve soybean polar extract lipids in chloroform and dry under nitrogen gas.

-

Resuspend the lipid film in buffer to a final concentration of 10 mg/mL.

-

Create large unilamellar vesicles by extruding the lipid suspension through a 400-nm polycarbonate membrane filter.

-

-

Reconstitution of this compound:

-

Destabilize the liposomes with 0.015% Triton X-100.

-

Incubate the destabilized liposomes with purified this compound protein (150:1 lipid:protein ratio, wt/wt) for 20 minutes at room temperature.

-

Remove the detergent by adding Bio-Beads SM-2 and incubating overnight at 4°C.[6]

-

Harvest the reconstituted proteoliposomes by ultracentrifugation.

-

-

Transport Assay:

-

Resuspend the proteoliposomes in a buffer containing 20 mM MES (pH 5.6) and 150 mM NaCl.[6]

-

Initiate the transport reaction by adding [3H]N-acetylneuraminic acid to the proteoliposome suspension.

-

At various time points, stop the reaction by filtering the proteoliposomes and washing with ice-cold buffer.

-

-

Quantification:

-

Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Calculate the amount of transported sialic acid, assuming a 50:50 orientation of the reconstituted this compound.[6]

-

Data Interpretation: The rate of [3H]N-acetylneuraminic acid uptake into the proteoliposomes is a direct measure of this compound's transport activity. This can be compared between wild-type and mutant this compound proteins to determine the functional consequences of specific mutations.

Therapeutic Strategies: Current Landscape and Future Directions

Currently, there is no cure for FSASDs, and treatment is primarily supportive and symptomatic.[5] However, several therapeutic avenues are being actively explored.

Substrate Reduction Therapy (SRT)

The goal of SRT is to decrease the biosynthesis of the substrate that accumulates in a lysosomal storage disorder.[16][17] For FSASDs, this would involve inhibiting the synthesis of sialic acid. While a conceptually appealing approach, the development of specific and safe inhibitors of sialic acid biosynthesis for in vivo use remains a challenge.

Pharmacological Chaperone Therapy (PCT)

PCT utilizes small molecules that bind to and stabilize misfolded mutant proteins, promoting their correct trafficking and restoring partial function.[18][19][20] This approach is particularly promising for missense mutations that result in an unstable but potentially active protein, such as the p.Arg39Cys mutation in Salla disease. The identification of specific pharmacological chaperones for this compound is an active area of research.

Gene Therapy

Gene therapy aims to correct the underlying genetic defect by introducing a functional copy of the SLC17A5 gene.[21][22] Adeno-associated virus (AAV) vectors are a promising delivery vehicle for gene therapy targeting the central nervous system.[23] Preclinical studies in animal models of FSASDs are crucial for evaluating the safety and efficacy of this approach.

Gene Editing

Recent advances in gene editing technologies, such as CRISPR-Cas9-mediated base editing, offer the potential for direct correction of pathogenic mutations in the patient's own cells. A recent study demonstrated the feasibility of using adenine base editing to correct the common SLC17A5 c.115C>T (p.Arg39Cys) variant in patient-derived fibroblasts, leading to a significant reduction in free sialic acid levels.[4]

Diagram: Therapeutic Approaches for FSASDs

Caption: Overview of potential therapeutic strategies targeting different stages of FSASD pathogenesis.

Conclusion and Future Perspectives

Our understanding of this compound's role in lysosomal biology and the pathogenesis of FSASDs has advanced significantly, driven by progress in structural biology, genetics, and cell biology. While these disorders remain without a cure, the development of sophisticated research tools and the emergence of innovative therapeutic strategies, such as gene therapy and gene editing, offer hope for the future. Continued collaborative efforts between researchers, clinicians, and patient advocacy groups will be essential to translate these scientific advances into effective treatments for individuals affected by these devastating diseases.

References

-

Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. Science Advances, 9(3), eade8346. [Link]

-

Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. PubMed Central. [Link]

-

Parker, J. J., & Newstead, S. (2024). Structure and inhibition of the human lysosomal transporter this compound. ResearchGate. [Link]

-

S.T.A.R. Foundation. (n.d.). Unraveling the Mysteries of SLC17A5. S.T.A.R. Foundation. [Link]

-

Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. ResearchGate. [Link]

-

Mancini, G. M., Havelaar, A. C., & Verheijen, F. W. (1992). Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes. Proceedings of the National Academy of Sciences, 89(14), 6609-6613. [Link]

-

Huizing, M., Hackbarth, M. E., Adams, D. R., & Gahl, W. A. (2021). Free Sialic Acid Storage Disorder: Progress and Promise. Human Molecular Genetics, 30(R1), R94-R103. [Link]

-

D'Souza, S., et al. (2025). Investigating the Utility of Leukocyte Sialic Acid Measurements in Lysosomal Free Sialic Acid Storage Disorder. medRxiv. [Link]

-

Cahill, J., Ahuja, S., & Whorton, M. R. (2020). In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes. Bio-protocol, 10(6), e3551. [Link]

-

Tikka, L., et al. (2021). Modeling Rare Human Disorders in Mice: The Finnish Disease Heritage. Cells, 10(8), 1878. [Link]

-

Cahill, J., Ahuja, S., & Whorton, M. R. (2020). In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes. PubMed Central. [Link]

-

Cabral, K. M., et al. (2024). Base editing corrects the common Salla disease SLC17A5 c.115C>T variant. Molecular Therapy - Nucleic Acids, 35(1), 102123. [Link]

-

North, R. A., & Stålhandske, P. (2021). Proteoliposome assays demonstrate the ability to transport sialic acid, which is dependent on Na+. ResearchGate. [Link]

-

Khan, S. A., & Jatana, M. (2018). Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases. Frontiers in Neuroscience, 12, 645. [Link]

-

Parenti, G., Andria, G., & Valenzano, K. J. (2020). Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. International Journal of Molecular Sciences, 21(2), 489. [Link]

-

Fondazione Telethon. (n.d.). Pharmacological Chaperone Therapy for the Treatment of Lysosomal Storage Disorders. Fondazione Telethon. [Link]

-

Davis, O. B., et al. (2020). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. PLoS ONE, 15(10), e0240134. [Link]

-

de Sain-van der Velden, M. G. M., et al. (2014). Quantification of free and total sialic acid excretion by LC-MS/MS. Clinical Chemistry and Laboratory Medicine, 52(10), 1479-1487. [Link]

-

UMass Chan Medical School. (2023). BRIDGE grants support research into rare Sialidosis disease and patch to prevent pressure ulcers. UMass Chan Medical School. [Link]

-

S.T.A.R. Foundation. (2025). Announcing Our Newest Grant Awardees: Fueling Progress in Promising Therapies of Free Sialic Acid Storage Disorder (FSASD). S.T.A.R. Foundation. [Link]

-

Sgodda, M., et al. (2018). Chemical glycomics enrichment: imaging the recycling of sialic acid in living cells. Chemical Science, 9(1), 146-153. [Link]

-

Taylor, A. R., & Korkola, J. E. (2016). Recent advances in gene therapy for lysosomal storage disorders. Drug Design, Development and Therapy, 10, 2395-2404. [Link]

-

Marques, A. R. A., & Saftig, P. (2021). Gene Therapy for Lysosomal Storage Disorders: Ongoing Studies and Clinical Development. Journal of Clinical Medicine, 10(11), 2469. [Link]

-

Morinaga, N., et al. (2011). Functional characterization of vesicular excitatory amino acid transport by human this compound. Journal of Neurochemistry, 118(6), 1139-1146. [Link]

-

Parenti, G., et al. (2015). Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. The Journal of Inherited Metabolic Disease, 38(2), 229-243. [Link]

-

Parenti, G. (2014). Pharmacological Chaperone Therapy for Lysosomal Storage Diseases. ResearchGate. [Link]

-

Canton, J., & Grinstein, S. (2015). Measuring lysosomal pH by fluorescence microscopy. Methods in Cell Biology, 126, 85-99. [Link]

-

Germain, D. P., et al. (2023). Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification. Journal of Personalized Medicine, 13(8), 1238. [Link]

-

Agilent. (2022). Total Sialic Acid Quantitation of Biotherapeutic Glycoproteins. Agilent. [Link]

-

Propson, N. E., et al. (2023). Schematic overview of study and free sialic acid levels across cell... ResearchGate. [Link]

-

Marques, A. R. A., & Saftig, P. (2019). Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders. International Journal of Molecular Sciences, 20(4), 785. [Link]

-

Aula, P., et al. (2000). The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation. The American Journal of Human Genetics, 67(4), 832-840. [Link]

-

Atlas of Science. (2020). Measuring the pH levels inside lysosomes. Atlas of Science. [Link]

-

Marques, A. R. A., & Saftig, P. (2019). Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders. MDPI. [Link]

-

Platt, F. M., & Jeyakumar, M. (2008). Substrate reduction therapy. Acta Paediatrica, 97(s457), 88-93. [Link]

-

Dojindo Molecular Technologies. (n.d.). Lysosomal Acidic pH Detection Kit-Green/Red. Dojindo Molecular Technologies. [Link]

-

Johnson, D., & Wang, J. (2015). Liposome reconstitution and transport assay for recombinant transporters. Methods in Molecular Biology, 1271, 135-146. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Spectrum of SLC17A5-Gene Mutations Resulting in Free Sialic Acid–Storage Diseases Indicates Some Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional reconstitution of the lysosomal sialic acid carrier into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base editing corrects the common Salla disease SLC17A5 c.115C>T variant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free Sialic Acid Storage Disorder: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. STAR Foundation - Unraveling the Mysteries of SLC17A5 [star-foundation.io]

- 9. mdpi.com [mdpi.com]

- 10. STAR Foundation - Announcing Our Newest Grant Awardees: Fueling Progress in Promising Therapies of Free Sialic Acid Storage Disorder (FSASD) [star-foundation.io]

- 11. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. Chemical glycomics enrichment: imaging the recycling of sialic acid in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the Utility of Leukocyte Sialic Acid Measurements in Lysosomal Free Sialic Acid Storage Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Less Is More: Substrate Reduction Therapy for Lysosomal Storage Disorders | Semantic Scholar [semanticscholar.org]

- 17. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fondazionetelethon.it [fondazionetelethon.it]

- 20. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. mdpi.com [mdpi.com]

- 23. News [umassmed.edu]

The Inner Workings of a Lysosomal Gatekeeper: A Technical Guide to Sialic Acid Transport by Sialin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sialin, encoded by the SLC17A5 gene, is a lysosomal membrane transporter critical for the egress of free sialic acid from the lysosome into the cytoplasm.[1][2] As a member of the solute carrier 17 (SLC17) family, this compound plays a vital role in the recycling of sialic acids, which are essential components of glycoconjugates involved in a myriad of cellular processes.[3][4] Dysfunctional this compound leads to the lysosomal storage disorders Salla disease and the more severe infantile sialic acid storage disorder (ISSD), characterized by the accumulation of free sialic acid and profound neurological impairments.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanism of sialic acid transport by this compound, detailing its structure, transport cycle, the experimental methodologies used to elucidate its function, and the pathological consequences of its malfunction.

Introduction: The Critical Role of this compound in Cellular Homeostasis

Sialic acids, a family of nine-carbon carboxylated monosaccharides, are typically found at the terminal positions of glycan chains on proteins and lipids.[3] Their negative charge and structural diversity are pivotal for a wide range of biological functions, including cell-cell interactions, immune responses, and protein stability.[3] The catabolism of sialoglycoconjugates occurs within the lysosome, where acid sialidases cleave off terminal sialic acid residues.[4] For these salvaged monosaccharides to be reutilized in the cytoplasm, they must be efficiently exported from the lysosome. This crucial step is mediated by this compound.

This compound functions as a proton-coupled symporter, harnessing the proton gradient across the lysosomal membrane to drive the transport of sialic acid against its concentration gradient.[3][7] Malfunctions in this transporter, arising from mutations in the SLC17A5 gene, disrupt this vital recycling pathway, leading to the pathological accumulation of free sialic acid within lysosomes.[1][2][5] The severity of the resulting diseases, Salla disease and ISSD, directly correlates with the degree of impairment of this compound's transport activity.[4]

The Molecular Architecture of this compound

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structure of human this compound, revealing a canonical major facilitator superfamily (MFS) fold.[3][8] The transporter consists of 12 transmembrane helices (TMs) organized into two pseudosymmetric domains, the N-domain (TMs 1-6) and the C-domain (TMs 7-12).[7][8] This structural arrangement is fundamental to the "alternating access mechanism" that governs the transport of substrates across the membrane.[3]

The substrate-binding pocket is located in a central cavity between the N- and C-domains.[3] Computational docking and mutagenesis studies have identified key residues critical for sialic acid recognition and translocation. Notably, two highly conserved arginine residues, R57 and R168, play a crucial role in electrostatic interactions with the carboxyl group of sialic acid.[9]

The this compound Transport Cycle: A Proton-Powered Journey

This compound operates as a secondary active transporter, coupling the downhill movement of protons (H+) to the uphill transport of sialic acid.[3][7] This symport mechanism is driven by the electrochemical proton gradient maintained across the lysosomal membrane. The transport cycle involves a series of conformational changes that alternately expose the substrate-binding site to the lysosomal lumen and the cytoplasm.[3]

A proposed model for the sialic acid/H+ cotransport mechanism involves the following key steps[3][9]:

-

Outward-Facing Conformation: In the absence of substrate, this compound adopts an outward-facing (lumen-facing) conformation. Key residues, such as R168 and R57, are engaged in intramolecular interactions with glutamate residues E171 and E175, respectively.[3][9]

-

Substrate and Proton Binding: Sialic acid from the lysosomal lumen binds to the transporter, likely interacting with R168.[3][9] This binding event frees E171, allowing it to become protonated.[3][9] The proton coupling and sensing mechanism involves two highly conserved glutamate residues, E171 and E175, which are critical for H+ translocation.[3][5][9][10]

-

Conformational Change to an Occluded State: The binding of both sialic acid and a proton induces a conformational change, transitioning the transporter to an occluded state where the substrate is no longer accessible from either side of the membrane. As the substrate moves through the translocation pathway, it interacts with R57, freeing E175. E171 then transfers the proton to E175.[3][9]

-

Inward-Facing Conformation and Substrate Release: A subsequent conformational change exposes the binding site to the cytoplasm (inward-facing conformation).[3] The lower pH of the cytosol facilitates the release of the proton from E175.[3][9] The release of the proton and the rebinding of E175 to R57 promotes the dissociation of sialic acid into the cytoplasm.[3][9]

-

Resetting the Transporter: The transporter then reverts to its outward-facing conformation to initiate another transport cycle.[3][9]

Caption: The alternating access model of Sialic acid transport by this compound.

Investigating this compound Function: Key Experimental Workflows

The elucidation of this compound's transport mechanism has been made possible through a combination of in vitro and cell-based assays. These experimental systems allow for the precise measurement of transport activity and the characterization of how mutations impact function.

Proteoliposome-Based Transport Assay

This in vitro system provides a controlled environment to study the transport activity of purified this compound in a lipid bilayer, devoid of other cellular components.

Methodology:

-

Protein Expression and Purification: Human this compound is overexpressed in a suitable expression system, such as insect cells (e.g., High-Five cells), and purified to homogeneity using affinity chromatography.[3]

-

Liposome Preparation: Large unilamellar vesicles (liposomes) are prepared from a defined lipid composition (e.g., soybean polar extract lipids) by extrusion through a polycarbonate membrane.[3]

-

Reconstitution: The purified this compound is reconstituted into the pre-formed liposomes by detergent-destabilization, followed by detergent removal using adsorbent beads (e.g., Bio-Beads SM-2).[3] This results in proteoliposomes with this compound oriented in both inward and outward directions.

-

Transport Assay:

-

An electrochemical gradient is established across the proteoliposome membrane (e.g., a pH gradient by resuspending proteoliposomes in a buffer with a different pH).[3]

-

Radiolabeled substrate (e.g., [3H]N-acetylneuraminic acid) is added to the external buffer.[3]

-

At specific time points, the transport reaction is stopped by rapidly filtering the proteoliposomes and washing away the external radiolabeled substrate.[3]

-

The amount of radiolabeled substrate transported into the proteoliposomes is quantified by scintillation counting.[3]

-

Caption: Workflow for the proteoliposome-based this compound transport assay.

Cellular Sialic Acid Uptake Assay

This cell-based assay measures the ability of this compound to transport sialic acid across the plasma membrane, providing a more physiologically relevant context. To achieve this, this compound, which is normally localized to lysosomes, is redirected to the plasma membrane by mutating its dileucine-based internalization motif.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or High-Five cells) is cultured and transiently transfected with a plasmid encoding a plasma membrane-targeted this compound mutant.[3][11]

-

Sialic Acid Uptake:

-

The transfected cells are washed and incubated in a buffer at an acidic pH (e.g., pH 5.6) to mimic the lysosomal environment and provide the necessary proton gradient.[3][11]

-

Radiolabeled N-acetylneuraminic acid ([3H]Neu5Ac) is added to the incubation buffer.[3][11]

-

After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer to remove the external radiolabeled substrate.[3]

-

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of transported sialic acid.[3]

Pathological Consequences of this compound Dysfunction

Mutations in the SLC17A5 gene that impair or abolish this compound's transport function are the underlying cause of the free sialic acid storage disorders: Salla disease and infantile sialic acid storage disorder (ISSD).[1][2][5] These autosomal recessive neurodegenerative diseases are characterized by the accumulation of free sialic acid in lysosomes, leading to a spectrum of clinical phenotypes.[1][2][4]

-

Salla Disease: This is the milder form of the disorder, most prevalent in individuals of Finnish descent.[1][12] It is typically caused by a specific missense mutation (R39C) that results in a this compound protein with residual transport activity (approximately 30-50% of wild-type).[11][13] The clinical course is characterized by slowly progressive neurological symptoms.[14]

-

Infantile Sialic Acid Storage Disorder (ISSD): This is the most severe form, with a global distribution.[12] ISSD-causing mutations, such as H183R, often lead to a complete loss of sialic acid transport activity.[11][13] This results in severe developmental delays and is often lethal in early childhood.[3]

The severity of the disease phenotype directly correlates with the residual transport capacity of the mutant this compound protein.

| Mutation | Associated Disease | Sialic Acid Transport Activity (% of Wild-Type) | Aspartate/Glutamate Transport Activity | Reference |

| Wild-Type | - | 100% | Normal | [13] |

| R39C | Salla Disease | 30-50% | Abolished | [11][13] |

| K136E | Salla Disease | Reduced | Abolished | [13] |

| H183R | ISSD | Abolished | Normal | [11][13] |

| Δ268SSLRN272 | ISSD | Abolished | Normal | [11][13] |

Table 1: Impact of Pathogenic Mutations on this compound Transport Activity.

Caption: Pathological cascade resulting from this compound dysfunction.

Conclusion and Future Directions

This compound is a meticulously regulated molecular machine essential for cellular nutrient recycling and homeostasis. The elucidation of its structure and transport mechanism has provided a framework for understanding not only its physiological role but also the molecular basis of devastating lysosomal storage disorders. The experimental workflows detailed herein are crucial tools for dissecting the intricacies of this compound function and for evaluating the efficacy of potential therapeutic interventions.

Future research will likely focus on developing strategies to restore or enhance the function of mutant this compound proteins, potentially through the use of small molecule chaperones or gene therapy approaches. A deeper understanding of the extralysosomal functions of this compound, for instance its role as a vesicular glutamate/aspartate transporter in neurons, may also open new avenues for therapeutic development.[13][14] The continued investigation of this critical transporter holds significant promise for improving the lives of individuals affected by free sialic acid storage disorders.

References

-

Hu, W., Chi, C., Song, K., & Zheng, H. (2023). The molecular mechanism of sialic acid transport mediated by this compound. Science Advances, 9(3), eade8346. [Link]

-

Courville, P., Quick, M., & Reimer, R. J. (2010). Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes. Journal of Biological Chemistry, 285(25), 19316–19323. [Link]

-

Tarailo-Graovac, M., et al. (2017). The molecular mechanism of sialic acid transport mediated by this compound. Science Advances. [Link]

-

Miyaji, T., et al. (2011). Functional characterization of vesicular excitatory amino acid transport by human this compound. Journal of Neurochemistry, 119(1), 29-37. [Link]

-

Morin, P., Sagné, C., & Gasnier, B. (2004). Functional characterization of wild-type and mutant human this compound. The EMBO Journal, 23(23), 4560–4570. [Link]

-

National Library of Medicine. (2021). SLC17A5 gene. MedlinePlus. [Link]

-

Prolo, P., et al. (2009). The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination. The Journal of Neuroscience, 29(49), 15438–15449. [Link]

-

Aula, P., et al. (2000). The spectrum of SLC17A5-gene mutations in Salla disease and infantile sialic acid storage disorder. European Journal of Human Genetics, 8(7), 523–529. [Link]

-

Qin, Y., et al. (2024). Structure and inhibition of the human lysosomal transporter this compound. Nature Communications, 15(1), 4383. [Link]

-

National Library of Medicine. Sialic acid storage disease. MedlinePlus. [Link]

Sources

- 1. SLC17A5 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. The molecular mechanism of sialic acid transport mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lysosomal Sialic Acid Transporter this compound Is Required for Normal CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of sialic acid transport mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-function studies of the SLC17 transporter this compound identify crucial residues and substrate-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Function Studies of the SLC17 Transporter this compound Identify Crucial Residues and Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and inhibition of the human lysosomal transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The molecular mechanism of sialic acid transport mediated by this compound (Journal Article) | OSTI.GOV [osti.gov]

- 11. Functional characterization of wild-type and mutant human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlineplus.gov [medlineplus.gov]

- 13. Functional characterization of vesicular excitatory amino acid transport by human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. einsteinmed.edu [einsteinmed.edu]

The Discovery and Multifaceted Roles of Sialin: A Lysosomal Transporter at the Crossroads of Sialic Acid Metabolism and Neurological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract